[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Overview
Description
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE: is a complex organic compound that features a combination of piperazine, pyrazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloro-4-fluorobenzyl chloride under basic conditions to form the piperazine derivative.
Synthesis of the Pyrazole Derivative: Separately, 1-phenoxymethyl-1H-pyrazole is synthesized through the reaction of phenoxymethyl chloride with 1H-pyrazole.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazole derivative under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include amines and alcohols.
Substitution: Products may include substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential use in treating various diseases due to its unique structural features.
Industry:
- Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
2-(3-METHYL-BENZO(1,4)DIOXIN-2-YL)-PYRIDINE: A compound with a similar aromatic structure.
Uniqueness:
- The combination of piperazine, pyrazole, and benzyl groups in [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE provides unique chemical and biological properties not found in simpler compounds like dichloroaniline.
Properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-[1-(phenoxymethyl)pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c23-20-14-18(24)7-6-17(20)15-26-10-12-27(13-11-26)22(29)21-8-9-28(25-21)16-30-19-4-2-1-3-5-19/h1-9,14H,10-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKBSONFWUBSHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=NN(C=C3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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